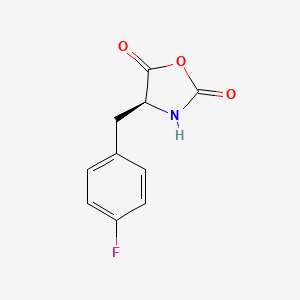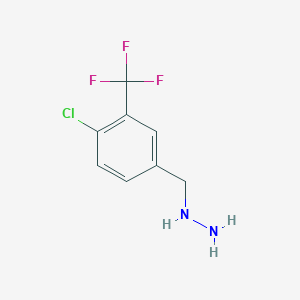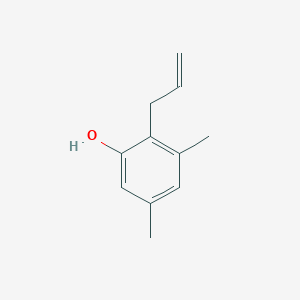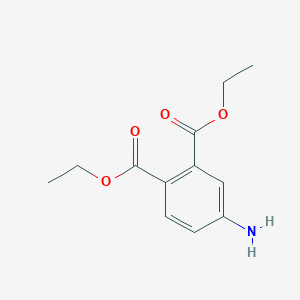
N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide is an organic compound with the molecular formula C8H7FN2O2 It is characterized by the presence of a fluorophenyl group attached to a hydroxyiminoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process can be summarized as follows:
Starting Materials: 4-fluoroaniline and glyoxylic acid oxime.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The 4-fluoroaniline is reacted with glyoxylic acid oxime in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of substituents on the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-2-hydroxyiminoacetamide
- N-(4-chlorophenyl)-2-hydroxyiminoacetamide
- N-(4-methylphenyl)-2-hydroxyiminoacetamide
Uniqueness
N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its bromine, chlorine, and methyl analogs.
Eigenschaften
Molekularformel |
C8H7FN2O2 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12) |
InChI-Schlüssel |
DXSBFTGUEOWLSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C=NO)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-8-azaspiro[4.5]decane, trifluoroacetate (9CI)](/img/structure/B8795638.png)










![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanol](/img/structure/B8795731.png)

